

# physical and chemical properties of 1-(2-Tetrahydrofuroyl)piperazine hydrobromide

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## Compound of Interest

Compound Name: 1-(2-Tetrahydrofuroyl)piperazine hydrobromide

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## An In-depth Technical Guide to 1-(2-Tetrahydrofuroyl)piperazine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **1-(2-Tetrahydrofuroyl)piperazine hydrobromide**, a key intermediate in pharmaceutical synthesis. This document details available data on its properties, experimental protocols for its synthesis and analysis, and its role in the production of therapeutic agents.

## Core Chemical and Physical Properties

**1-(2-Tetrahydrofuroyl)piperazine hydrobromide** is a piperazine derivative recognized for its utility as a building block in the synthesis of various active pharmaceutical ingredients (APIs). The hydrobromide salt form often enhances the compound's stability and solubility in polar solvents, which is advantageous for its application in medicinal chemistry.[\[1\]](#)

Table 1: Physical and Chemical Properties of **1-(2-Tetrahydrofuroyl)piperazine Hydrobromide** and its Free Base

Property	1-(2-Tetrahydrofuroyl)piperazine Hydrobromide	1-(2-Tetrahydrofuroyl)piperazine (Free Base)
CAS Number	63590-62-5	63074-07-7[2]
Molecular Formula	C <sub>9</sub> H <sub>17</sub> BrN <sub>2</sub> O <sub>2</sub> [1]	C <sub>9</sub> H <sub>16</sub> N <sub>2</sub> O <sub>2</sub> [2]
Molecular Weight	265.15 g/mol [1]	184.24 g/mol [2]
Appearance	White to off-white crystalline solid[1]	Colorless to yellow viscous liquid[3]
Melting Point	103-107 °C	Not Applicable
Boiling Point	Not Available	140 °C (at 1.5002 mmHg)[3]
Solubility	Soluble in polar solvents[1]	Fully miscible in water; Sparingly soluble in Chloroform and Methanol[3][4]
pKa (Predicted)	Not Available	8.37 ± 0.10[3]

## Synthesis and Purification

The primary synthetic route to 1-(2-Tetrahydrofuroyl)piperazine involves the acylation of piperazine with a derivative of 2-tetrahydrofuroic acid.[4] A common method is the reaction of piperazine with 2-tetrahydrofuroyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[4] An alternative approach involves the direct coupling of 2-tetrahydrofuroic acid with piperazine using a coupling agent.[4]

## Experimental Protocol: Synthesis of 1-(2-Tetrahydrofuroyl)piperazine

A documented method for the synthesis of the free base, 1-(2-Tetrahydrofuroyl)piperazine, involves the reaction of piperazine and tetrahydro-furan-2-carboxylic acid using hexamethyldisilazane (HMDS) as a reagent. The reaction is carried out at a temperature of 110 °C for 8 hours, reportedly yielding 93% of the product.[5]

## Conversion to Hydrobromide Salt and Purification

The hydrobromide salt can be prepared by treating the free base with hydrobromic acid. Purification of piperazine salts is often achieved through recrystallization.<sup>[6][7]</sup> A general procedure involves dissolving the crude salt in a suitable solvent (e.g., ethanol, isopropanol, or a methanol/ether mixture) at an elevated temperature and then allowing the solution to cool slowly to induce the formation of pure crystals.<sup>[6]</sup> The purified crystals can then be collected by filtration, washed with a cold solvent, and dried under a vacuum.<sup>[6]</sup>

## Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of piperazine and its derivatives. Due to the lack of a strong chromophore in the parent piperazine, derivatization is often necessary for UV detection.<sup>[8]</sup> However, for N-substituted piperazines like 1-(2-Tetrahydrofuroyl)piperazine, direct UV detection may be feasible.

## HPLC-UV Method for Piperazine Derivatives

A general HPLC-UV method for piperazine derivatives can be adapted for **1-(2-Tetrahydrofuroyl)piperazine hydrobromide**.

Table 2: Exemplary HPLC-UV Conditions for Piperazine Derivative Analysis

Parameter	Condition
Column	Reversed-phase C18 or a specialized column like Primesep 100 <sup>[9]</sup>
Mobile Phase	A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) <sup>[10][11]</sup>
Flow Rate	Typically 1.0 mL/min <sup>[8]</sup>
Column Temperature	e.g., 35°C <sup>[8]</sup>
Detection Wavelength	Dependent on the chromophore; may require derivatization for some piperazines <sup>[8]</sup>
Injection Volume	e.g., 10 µL <sup>[8]</sup>

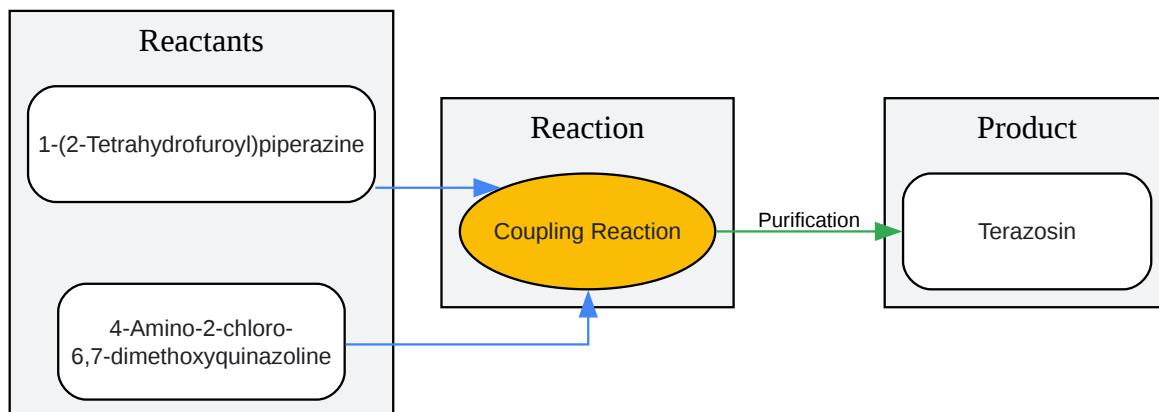
For compounds like piperazine that are hydrophilic and basic, specialized columns such as Primesep 100 or 200, which utilize a reversed-phase cation-exchange approach, can be effective.<sup>[9]</sup> Detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (LC/MS) are suitable alternatives when UV detection is not optimal.<sup>[9]</sup>

## Role in Pharmaceutical Synthesis: The Case of Terazosin

1-(2-Tetrahydrofuroyl)piperazine is a crucial intermediate in the synthesis of Terazosin, an alpha-adrenergic antagonist used to treat hypertension and benign prostatic hyperplasia.<sup>[12]</sup>

## Experimental Workflow: Synthesis of Terazosin

The synthesis of Terazosin involves the coupling of 1-(2-Tetrahydrofuroyl)piperazine with 4-amino-2-chloro-6,7-dimethoxyquinazoline.<sup>[12][13]</sup>



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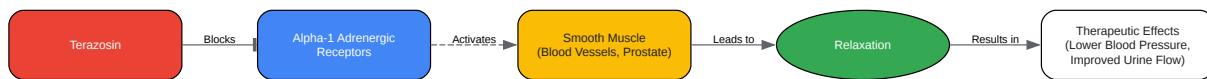
Synthesis of Terazosin from 1-(2-Tetrahydrofuroyl)piperazine.

A patented process describes the reaction of these two compounds in a polar organic solvent such as n-butanol, isopropanol, or ethanol, often in the presence of water.<sup>[13]</sup> The reaction mixture is typically heated to reflux for several hours.<sup>[13]</sup> After cooling, the Terazosin hydrochloride dihydrate product crystallizes and can be collected by filtration.<sup>[13]</sup>

## Biological Activity and Signaling Pathways

While extensive research exists on the diverse pharmacological activities of piperazine derivatives, including anticancer, antimicrobial, and central nervous system effects, specific data on the biological activity of **1-(2-Tetrahydrofuroyl)piperazine hydrobromide** itself is limited.[14][15][16][17] Its primary role appears to be as a precursor in the synthesis of pharmacologically active molecules.[4]

The mechanism of action of Terazosin, a key product synthesized from this intermediate, involves the selective blockade of alpha-1 adrenergic receptors. This action leads to the relaxation of smooth muscle in blood vessels and the prostate, resulting in its therapeutic effects on hypertension and benign prostatic hyperplasia.



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Simplified mechanism of action for Terazosin.

## Conclusion

**1-(2-Tetrahydrofuroyl)piperazine hydrobromide** is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis and purification are achievable through established chemical procedures. While direct biological activity data for this specific compound is scarce, its integral role in the synthesis of important pharmaceuticals like Terazosin underscores its significance in drug development. Further research into the pharmacological profile of this and related compounds could unveil novel therapeutic applications.

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